N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(5-Chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dimethylphenyl group at the N1 position and a 5-chloro-2-methoxyphenyl substituent at the C4 amine. The structural uniqueness of this compound lies in the synergistic combination of electron-withdrawing (Cl) and electron-donating (OCH₃, CH₃) groups, which may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O/c1-12-4-6-15(8-13(12)2)26-20-16(10-24-26)19(22-11-23-20)25-17-9-14(21)5-7-18(17)27-3/h4-11H,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONVHQUAAFSVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=C(C=CC(=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its structure-activity relationship (SAR).
The primary mechanism of action for this compound involves inhibition of specific kinases involved in cancer cell proliferation. Studies have indicated that this compound acts as an inhibitor of the epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are critical in tumorigenesis and cancer progression .
Efficacy in Biological Assays
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the results from key studies evaluating its biological activity:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | 0.5 | EGFR Inhibition | |
| MDA-MB-231 (Breast) | 0.7 | Tyrosine Kinase Inhibition | |
| HCT116 (Colon Cancer) | 0.6 | Induction of Apoptosis |
These findings indicate that the compound is particularly effective against lung and breast cancer cell lines, suggesting a promising avenue for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications in the phenyl groups significantly influence the biological activity of the compound. For instance:
- The presence of a chloro group at the 5-position and a methoxy group at the 2-position on the phenyl ring enhances the inhibitory potency against EGFR.
- Variations in substituents on the pyrazolo ring can lead to changes in selectivity for different kinases.
A comparative analysis indicates that compounds with electron-withdrawing groups tend to exhibit higher activity than those with electron-donating groups .
Case Study 1: Anticancer Activity
In a recent study published in Molecules, researchers evaluated the anticancer effects of this compound against a panel of cancer cell lines. The results showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G1 phase .
Case Study 2: In Vivo Efficacy
Another study investigated the in vivo efficacy using xenograft models of breast cancer. Administration of this compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential for therapeutic use .
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. These compounds have been studied extensively for their ability to act as inhibitors of various enzymes and receptors involved in disease processes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro analyses have demonstrated that it can inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation. For instance, a study indicated that related compounds effectively inhibited the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), leading to reduced cell migration and induced apoptosis in cancer cell lines such as MCF-7 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 5i | EGFR | 0.3 | Inhibits growth |
| 5i | VEGFR2 | 7.60 | Induces apoptosis |
| 5b | EGFR | 0.15 | Selective inhibition |
Inhibition of Biological Targets
The compound has shown promise as an inhibitor of Janus kinases (JAKs), which play a crucial role in the signaling pathways of various cytokines involved in immune responses and inflammation. The inhibition of JAKs can potentially lead to therapeutic applications in autoimmune diseases and inflammatory conditions .
Synthesis and Development
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps starting from simpler pyrazolo derivatives. The process typically includes chlorination, hydrazinolysis, and condensation reactions with various aromatic aldehydes or acetophenones .
Table 2: Synthesis Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Chlorination | Phosphorous oxychloride |
| Step 2 | Hydrazinolysis | Hydrazine |
| Step 3 | Condensation | Aromatic aldehydes |
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Case Study 1 : A derivative similar to this compound was tested against MCF-7 breast cancer cells and showed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics.
- Case Study 2 : Research indicated that another related compound exhibited dual inhibition of both EGFR and VEGFR2 pathways in a mouse model of cancer, resulting in reduced tumor size and enhanced survival rates.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives share a common core but differ in substituents at N1 and C4 positions. Key structural analogs include:
Structural Implications :
- Electron-Withdrawing Groups (Cl, F) : Improve binding affinity to kinase ATP pockets by forming halogen bonds .
- Methoxy Groups (OCH₃) : Enhance solubility and modulate blood-brain barrier penetration .
Physicochemical Data
*Calculated using ChemDraw.
Kinase Inhibition
- S29: Exhibits potent activity against neuroblastoma cell lines (SK-N-BE(2)) with an IC₅₀ of 5.74 ng/mL. Delivered via graphene oxide (GO) nanosheets to minimize off-target effects .
- PKC Inhibitors : Analogs like 1NA-PP1 and 2MB-PP1 show selective inhibition of atypical PKC isoforms, suggesting structural specificity .
Antibacterial Activity
- Compound 11 (): Demonstrated moderate activity against Staphylococcus aureus (MIC₅₀: 8 µg/mL) but was ineffective against E. coli, highlighting substituent-dependent efficacy .
Toxicity and Selectivity
Q & A
Basic: What are the common synthetic routes for N-(5-chloro-2-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The compound is typically synthesized via multi-step reactions involving cyclization and substitution. Key steps include:
- Core scaffold formation : Reacting pyrazolo[3,4-d]pyrimidine precursors with substituted phenylamines under anhydrous conditions. For example, alkyl halides in dry acetonitrile at reflux yield intermediates, which are further functionalized .
- Substituent introduction : Substituted benzoyl chlorides or aryl isocyanates are reacted with intermediates in dichloromethane or benzene, followed by recrystallization from acetonitrile for purification .
- Optimization : Dry solvents (e.g., acetonitrile, benzene) and inert atmospheres are critical to avoid hydrolysis of reactive intermediates .
Basic: What characterization techniques are essential for confirming the structure of this compound?
- Spectroscopy :
- Elemental analysis : Validates purity (>95% by HPLC) and matches calculated molecular formulas .
Basic: How should researchers handle solubility and stability challenges during experimentation?
- Solubility : Use polar aprotic solvents (DMSO, DMF) for in vitro assays. For crystallography, ethanol/water mixtures promote recrystallization .
- Stability : Store at –20°C under argon to prevent oxidation of the pyrimidine core. Avoid prolonged exposure to light or moisture .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Comparative analysis : Cross-reference with analogs like 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, where dihedral angles between aromatic rings influence chemical shifts .
- Computational validation : Use DFT calculations to predict NMR spectra and identify deviations caused by conformational flexibility .
Advanced: What strategies optimize low yields in the final coupling step of the synthesis?
- Reagent selection : Replace traditional alkyl halides with aryl triflates to enhance electrophilicity .
- Catalysis : Employ Pd-catalyzed Buchwald-Hartwig amination for C-N bond formation, improving yields from 50% to >80% .
- Workup : Use column chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization to recover intermediates .
Advanced: How do structural modifications (e.g., methoxy vs. chloro substituents) impact bioactivity?
- SAR studies : Compare with analogs like N-(4-methoxyphenyl)-2-methyl-pyrrolo[3,2-d]pyrimidin-4-amine. Methoxy groups enhance solubility but reduce kinase inhibition, while chloro substituents increase hydrophobic interactions with target proteins .
- Crystallography : Hydrogen bonding between the pyrimidine N and protein residues (e.g., kinase ATP-binding pockets) is critical for activity .
Advanced: What computational methods predict binding affinity to therapeutic targets?
- Docking simulations : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or JAK2) to model interactions. Focus on π-π stacking with phenyl groups and H-bonding with the pyrimidine core .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns to identify residues critical for binding .
Advanced: How can crystallography resolve ambiguities in hydrogen bonding networks?
- Single-crystal X-ray diffraction : Resolve intramolecular H-bonds (e.g., N–H⋯N in pyrimidine rings) and weak C–H⋯π interactions stabilizing crystal packing .
- Synchrotron data : High-resolution (<1.0 Å) structures clarify disorder in methoxy or chloro substituents .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics?
- Rodent studies : Administer via oral gavage (10 mg/kg) and measure plasma half-life using LC-MS/MS. Note that chloro substituents may reduce metabolic clearance compared to methoxy analogs .
- Tissue distribution : Radiolabel the compound with ¹⁴C to track accumulation in target organs (e.g., liver, kidneys) .
Advanced: How do solvent polarity and temperature affect recrystallization outcomes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
